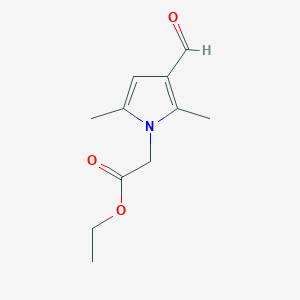
ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
作用機序
Target of Action
Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole-containing compounds interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Pyrrole-containing compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Pyrrole-containing compounds are generally known for their advantageous properties and significant bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the dust of similar compounds may irritate the eyes and respiratory tract, and they should be handled with appropriate protective equipment . Furthermore, they should be stored and handled away from oxidizing agents to prevent fire and explosion .
生化学分析
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrrole derivative.
Cellular Effects
Many pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate are not well-characterized. Pyrrole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pyrrole derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Pyrrole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate.
Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate.
Substitution: Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate.
科学的研究の応用
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for the treatment of various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: Pyrrole derivatives are used in the development of conductive polymers and other advanced materials.
類似化合物との比較
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives, such as:
Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a bromo group instead of a formyl group.
特性
IUPAC Name |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFDUNBZWQDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C1C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2850777.png)
![6,7-dimethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2850778.png)
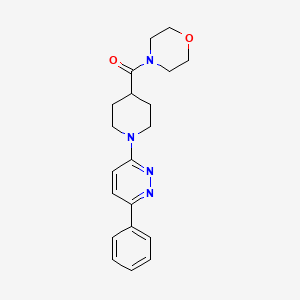
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2850781.png)
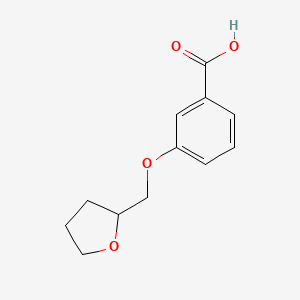
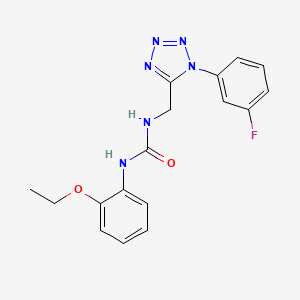
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2850785.png)

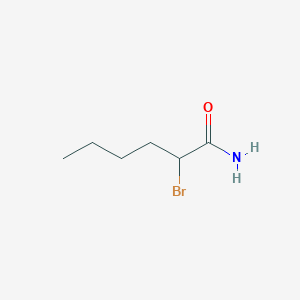
![1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B2850789.png)
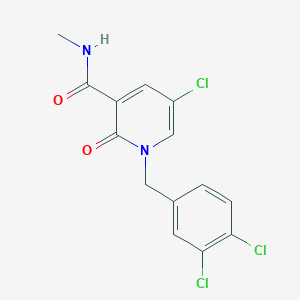
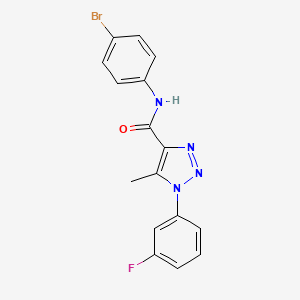
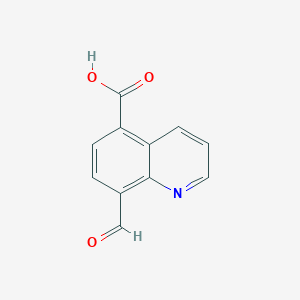
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850799.png)
